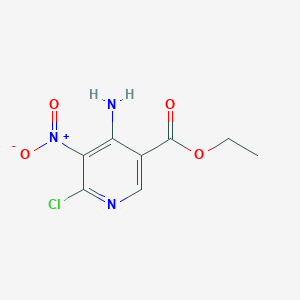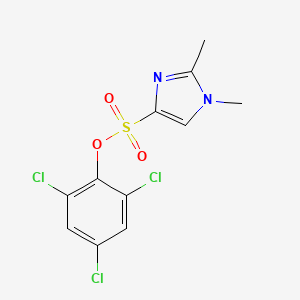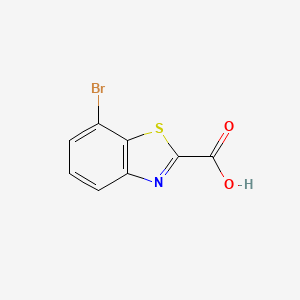![molecular formula C12H15BrN2O3S B1389713 2-Bromo-N-[4-(1-pirrolidinilsulfonil)fenil]-acetamida CAS No. 1138445-71-2](/img/structure/B1389713.png)
2-Bromo-N-[4-(1-pirrolidinilsulfonil)fenil]-acetamida
Descripción general
Descripción
2-Bromo-N-[4-(1-pyrrolidinylsulfonyl)phenyl]-acetamide is a chemical compound with the molecular formula C12H15BrN2O3S and a molecular weight of 347.23 g/mol . It is used as a raw material and intermediate in pharmaceutical research .
Molecular Structure Analysis
The molecular structure of 2-Bromo-N-[4-(1-pyrrolidinylsulfonyl)phenyl]-acetamide consists of a bromine atom (Br), a nitrogen atom (N), two oxygen atoms (O), three sulfur atoms (S), twelve carbon atoms ©, and fifteen hydrogen atoms (H) . Unfortunately, the specific structural diagram is not provided in the search results.Chemical Reactions Analysis
The specific chemical reactions involving 2-Bromo-N-[4-(1-pyrrolidinylsulfonyl)phenyl]-acetamide are not provided in the search results. It’s likely that this compound participates in various reactions, given its use as a pharmaceutical intermediate .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Bromo-N-[4-(1-pyrrolidinylsulfonyl)phenyl]-acetamide are not fully detailed in the search results. It is known that its molecular weight is 347.23 g/mol . More comprehensive information about its properties such as melting point, boiling point, and density might be found in specialized chemical databases .Aplicaciones Científicas De Investigación
Investigación Proteómica
Este compuesto se menciona como un producto para la investigación proteómica , que implica el estudio de proteomas y sus funciones. La proteómica es crucial para comprender los mecanismos de la enfermedad, identificar posibles biomarcadores para las enfermedades y descubrir nuevos objetivos terapéuticos.
Intermediarios Farmacéuticos
También se destaca como una materia prima importante utilizada como intermediarios farmacéuticos . Los intermediarios farmacéuticos son compuestos que se utilizan en la producción de principios activos farmacéuticos (API) y son críticos en el desarrollo de nuevos fármacos.
Mecanismo De Acción
The mechanism of action of 2-Bromo-N-[4-(1-pyrrolidinylsulfonyl)phenyl]-acetamide is still being investigated. It has been suggested that 2-Bromo-N-[4-(1-pyrrolidinylsulfonyl)phenyl]-acetamide inhibits some enzymes, including phosphatases and proteases, by binding to their active sites and blocking their activity. 2-Bromo-N-[4-(1-pyrrolidinylsulfonyl)phenyl]-acetamide has also been found to interact with some proteins, and it has been suggested that this interaction may be involved in its mechanism of action.
Biochemical and Physiological Effects
2-Bromo-N-[4-(1-pyrrolidinylsulfonyl)phenyl]-acetamide has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of some enzymes, including phosphatases and proteases. It has also been found to interact with some proteins, and it has been suggested that this interaction may be involved in its mechanism of action. Additionally, 2-Bromo-N-[4-(1-pyrrolidinylsulfonyl)phenyl]-acetamide has been found to have some anti-inflammatory effects, and it has been suggested that it may be useful in the treatment of some diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Bromo-N-[4-(1-pyrrolidinylsulfonyl)phenyl]-acetamide has a number of advantages and limitations when used in laboratory experiments. It is a relatively stable compound, and it is relatively easy to synthesize. Additionally, it has been found to be a useful tool in the study of biochemical and physiological processes. However, it has been found to be relatively toxic, and it can be difficult to purify. Additionally, it has been found to be relatively expensive, and it can be difficult to obtain in large quantities.
Direcciones Futuras
The future directions for 2-Bromo-N-[4-(1-pyrrolidinylsulfonyl)phenyl]-acetamide are numerous. It has already been found to be useful in a variety of scientific research applications, and it is likely that it will continue to be used in such applications. Additionally, further research into its mechanism of action and its biochemical and physiological effects is needed. Additionally, further research into its advantages and limitations in laboratory experiments is needed. Finally, research into potential therapeutic applications of 2-Bromo-N-[4-(1-pyrrolidinylsulfonyl)phenyl]-acetamide is needed, as it may be useful in the treatment of some diseases.
Propiedades
IUPAC Name |
2-bromo-N-(4-pyrrolidin-1-ylsulfonylphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrN2O3S/c13-9-12(16)14-10-3-5-11(6-4-10)19(17,18)15-7-1-2-8-15/h3-6H,1-2,7-9H2,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WECDKIZZGIBRKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![4-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}benzenesulfonyl chloride](/img/structure/B1389646.png)
![N-[(1-Methyl-1H-imidazol-2-YL)methyl]cyclopropanamine dihydrochloride](/img/structure/B1389647.png)



